Indium In-111 Pentetreotide

Description

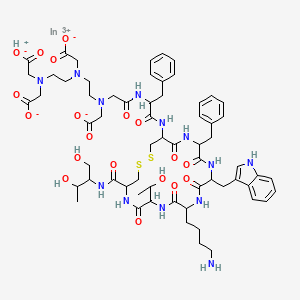

Structure

2D Structure

Properties

CAS No. |

139096-04-1 |

|---|---|

Molecular Formula |

C63H84InN13O19S2 |

Molecular Weight |

1506.4 g/mol |

IUPAC Name |

2-[2-[[2-[[1-[[10-(4-aminobutyl)-16-benzyl-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-(carboxylatomethyl)amino]ethyl-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydron;indium(3+) |

InChI |

InChI=1S/C63H87N13O19S2.In/c1-37(78)48(34-77)70-62(94)50-36-97-96-35-49(71-58(90)45(25-39-13-5-3-6-14-39)66-51(80)29-75(31-53(83)84)23-21-74(30-52(81)82)22-24-76(32-54(85)86)33-55(87)88)61(93)68-46(26-40-15-7-4-8-16-40)59(91)69-47(27-41-28-65-43-18-10-9-17-42(41)43)60(92)67-44(19-11-12-20-64)57(89)73-56(38(2)79)63(95)72-50;/h3-10,13-18,28,37-38,44-50,56,65,77-79H,11-12,19-27,29-36,64H2,1-2H3,(H,66,80)(H,67,92)(H,68,93)(H,69,91)(H,70,94)(H,71,90)(H,72,95)(H,73,89)(H,81,82)(H,83,84)(H,85,86)(H,87,88);/q;+3/p-3 |

InChI Key |

ONJXCGCIKIYAPL-UHFFFAOYSA-K |

Canonical SMILES |

[H+].CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(CO)C(C)O)O.[In+3] |

Origin of Product |

United States |

Radiochemical Synthesis and Characterization Methodologies

Chelation Chemistry of Pentetreotide (B1679299) with Indium-111

The synthesis of Indium In-111 pentetreotide is a multi-step process founded on the principles of chelation chemistry, which involves the formation of a stable complex between a metal ion and a chelating agent. In this case, the radionuclide Indium-111 is the metal ion, and the chelating agent is covalently attached to a biologically active molecule, octreotide (B344500).

This compound is a radiopharmaceutical wherein the radionuclide Indium-111 is attached to pentetreotide. fda.gov Pentetreotide itself is a derivative of octreotide, a long-acting synthetic analog of the natural hormone somatostatin (B550006). fda.govfda.gov To enable stable binding of the metallic Indium-111 radionuclide, the octreotide molecule is chemically modified by conjugation with a chelating agent. blogspot.com

The specific chelating agent used is Diethylenetriaminepentaacetic Acid (DTPA). fda.govauntminnie.com The DTPA molecule is covalently bonded to the N-terminal D-phenylalanine residue of the octreotide peptide. nih.govsnmjournals.org This chemical modification results in the formation of [DTPA-D-Phe1]-octreotide, which is also known as pentetreotide. fda.govnih.gov This conjugated peptide retains the ability to bind to somatostatin receptors, a critical feature for its function in diagnostic imaging. nih.govopenmedscience.com The DTPA portion of the pentetreotide molecule serves as a stable cage, or chelate, for the Indium-111 ion. fda.govblogspot.com

The final step in preparing the radiopharmaceutical is the radiolabeling of pentetreotide with Indium-111. This process involves the reaction of Indium-111, typically in the form of sterile Indium In-111 Chloride solution, with the DTPA moiety of the pentetreotide molecule. fda.govhres.cafda.gov The reaction is a straightforward, single-step chelation that results in the formation of the stable this compound complex. fda.govnih.gov

The reaction is typically performed using a kit that contains a lyophilized mixture of pentetreotide along with other excipients like gentisic acid, trisodium (B8492382) citrate (B86180), citric acid, and inositol. fda.gov The Indium In-111 Chloride solution is added to this vial, and the mixture is incubated to allow the chelation to occur. hres.ca The citrate components act as a buffer system to maintain the optimal pH for the reaction.

Several key conditions are critical for achieving high radiolabeling efficiency. Research indicates that the pH of the final solution should be between 3.8 and 4.3. fda.govcuriumpharma.comnih.gov An incubation period is required for the reaction to proceed to completion; a minimum of 30 minutes at or below 25°C (77°F) is recommended to ensure adequate labeling. hres.casnmjournals.org Studies have shown that this procedure can bind more than 95% of the added Indium-111 without the need for subsequent purification. nih.goviaea.org The final product must be used within six hours of preparation to ensure its stability and integrity. fda.govcuriumpharma.comsnmjournals.org

Interactive Table 1: Reaction Conditions for Indium-111 Radiolabeling of Pentetreotide

| Parameter | Condition | Source(s) |

|---|---|---|

| Reactants | Pentetreotide ([DTPA-D-Phe1]-octreotide), Indium In-111 Chloride | fda.gov, nih.gov |

| pH of Final Solution | 3.8 - 4.3 | fda.gov, curiumpharma.com, nih.gov |

| Incubation Time | Minimum of 30 minutes | hres.ca |

| Incubation Temperature | At or below 25°C (77°F) | hres.ca, snmjournals.org |

| Required Labeling Yield | >90% | fda.gov, snmjournals.org, carcinoid.org |

| Stability Post-Preparation | Use within 6 hours | fda.gov, curiumpharma.com, richtlijnendatabase.nl |

Diethylenetriaminepentaacetic Acid (DTPA) Conjugation to Octreotide

Radionuclide Production and Integration

The utility of this compound is dependent on the availability of high-purity Indium-111. This radionuclide is not naturally occurring and must be produced artificially for medical and research applications.

Indium-111 is a cyclotron-produced radionuclide. wikipedia.orgnih.gov The most common production method involves the proton bombardment of a Cadmium-112 (¹¹²Cd) target. wikipedia.orgfda.gov This nuclear reaction is designated as ¹¹²Cd(p,2n)¹¹¹In, where a proton (p) strikes a ¹¹²Cd nucleus, causing the emission of two neutrons (2n) and transmuting it into Indium-111 (¹¹¹In). wikipedia.orgfda.gov This method is favored as it yields a high level of radionuclide purity. wikipedia.org An alternative, less common method is the ¹¹¹Cd(p,n)¹¹¹In reaction. wikipedia.org

After bombardment in the cyclotron, the Indium-111 is chemically separated and purified from the remaining cadmium target material and any other metallic impurities. nih.govzlb.de The final product for radiolabeling applications is a sterile, non-pyrogenic solution of Indium In-111 Chloride (¹¹¹InCl₃) in dilute hydrochloric acid. fda.govnih.gov The physical half-life of Indium-111 is approximately 2.8 days (67.3 hours), which is suitable for radiolabeling molecules with varying biological kinetics and allows for imaging over several days. nih.govwikipedia.orgtaylorandfrancis.com

Interactive Table 2: Cyclotron Production of Indium-111

| Parameter | Detail | Source(s) |

|---|---|---|

| Production Method | Cyclotron | wikipedia.org, nih.gov |

| Target Material | Enriched Cadmium-112 (¹¹²Cd) | wikipedia.org, fda.gov, zlb.de |

| Nuclear Reaction | ¹¹²Cd(p,2n)¹¹¹In | wikipedia.org, fda.gov |

| Product Form | Indium In-111 Chloride (¹¹¹InCl₃) in 0.02N-0.05M HCl | fda.gov, fda.gov |

| Physical Half-life | ~2.8 days (67.3 hours) | wikipedia.org, nih.gov |

| Principal Gamma Photon Energies | 171.3 keV and 245.4 keV | wikipedia.org |

Ensuring the quality of the final this compound preparation is critical. Quality control procedures are performed to assess its radiochemical purity and stability. iaea.org Radiochemical purity refers to the percentage of the total radioactivity in the desired chemical form, which is the ¹¹¹In-pentetreotide complex. uspbpep.com

The accepted specification for radiochemical purity is that a minimum of 90% of the Indium-111 must be successfully bound to pentetreotide. fda.govsnmjournals.orgcarcinoid.orgsnmjournals.org If the purity falls below this threshold, the product should not be used. fda.govsnmjournals.org Various chromatographic techniques are employed to determine radiochemical purity. These methods separate the desired ¹¹¹In-pentetreotide complex from impurities such as unbound (free) ¹¹¹In and hydrolyzed ¹¹¹In species. uspbpep.com Methods described in literature include reverse-phase solid-phase extraction (e.g., Sep-Pak C18 cartridges) and high-performance liquid chromatography (HPLC). hres.causpbpep.com

Stability is also a key parameter. The prepared this compound solution is stable for a limited time and should be stored at or below 25°C (77°F) and used within six hours of its preparation. fda.govsnmjournals.orgrichtlijnendatabase.nl Visual inspection for particulate matter and discoloration is also a required quality control step before administration. snmjournals.orgsnmjournals.org

Interactive Table 3: Quality Control Tests for this compound

| Test | Method | Specification | Source(s) |

|---|---|---|---|

| Appearance | Visual Inspection | Clear, colorless solution, free of particulate matter | iaea.org, snmjournals.org |

| pH | pH meter | 3.8 - 4.3 | fda.gov, uspbpep.com |

| Radiochemical Purity | Chromatography (e.g., HPLC, Sep-Pak) | ≥90% of total radioactivity as ¹¹¹In-pentetreotide | fda.gov, snmjournals.org, uspbpep.com, carcinoid.org |

| Radionuclidic Purity | Gamma Ray Spectroscopy | ¹¹⁴ᵐIn: ≤ 0.15%, ⁶⁵Zn: ≤ 0.15% (at expiration) | fda.gov |

| Stability | Time post-reconstitution | Must be used within 6 hours | fda.gov, snmjournals.org, curiumpharma.com |

Cyclotron Production of Indium-111 Chloride for Research Applications

Optimization Strategies in Radiopharmaceutical Synthesis for Research

For research applications, optimizing the synthesis of radiopharmaceuticals like this compound is crucial for improving performance and obtaining reliable data. Optimization strategies often focus on maximizing the labeling efficiency and the specific activity of the final product.

One area of research involves modifying the chelator itself. While DTPA is standard, other bifunctional chelators are being investigated to potentially improve the stability and labeling kinetics of the complex. For example, studies with the chelator NODIA-Me have shown that quantitative radiochemical yields with Indium-111 can be achieved at ambient temperature, with optimal labeling at a pH of 5.5. uzh.chresearchgate.net Increasing the reaction temperature to 95°C allowed for quantitative yields across a broader pH range (5.5 to 8.2). uzh.chresearchgate.net

Another optimization strategy involves adjusting the mass of the peptide administered. Studies in animal models have shown that the uptake of ¹¹¹In-pentetreotide in somatostatin receptor-positive organs follows a bell-shaped curve as a function of the injected peptide mass. researchgate.net This suggests that for specific research targets, there is an optimal mass of pentetreotide that can maximize the target-to-background ratio, thereby enhancing visualization and quantification. researchgate.net

Furthermore, for potential therapeutic applications, research has focused on preparing high-activity formulations of ¹¹¹In-pentetreotide. snmjournals.orgsnmjournals.org This involves carefully controlled radiolabeling procedures to ensure that labeling efficiency remains high (>95%) even when using significantly larger amounts of Indium-111 radioactivity. snmjournals.orgsnmjournals.org Such high-activity preparations are crucial for studies investigating the therapeutic efficacy of the Auger electrons emitted by Indium-111. auntminnie.com

Impact of Peptide Mass on Radiotracer Efficacy in Somatostatin Receptor Expression Studies

The mass of the pentetreotide peptide administered plays a critical role in the efficacy of the radiotracer for visualizing somatostatin receptor-positive tissues. Research has demonstrated that the relationship between the injected peptide mass and the resulting tissue uptake is not linear but follows a tissue-specific bell-shaped curve. researchgate.net This phenomenon suggests that there is an optimal peptide mass that maximizes the uptake of the radiotracer in tumors, thereby enhancing their visualization.

Studies investigating the impact of varying the mass of pentetreotide have shown that both very low and very high peptide doses can result in suboptimal tumor-to-background ratios. At very low masses, the specific binding may be insufficient for clear delineation, while at very high masses, saturation of the somatostatin receptors can occur, leading to decreased uptake in the target tissue. researchgate.net

One study systematically investigated the impact of peptide mass on the uptake of a similar radiolabeled somatostatin analogue, ⁶⁸Ga-DOTATOC, in neuroendocrine tumors. It was found that while normal organs like the spleen and liver showed tracer accumulation saturation with the administration of 50 μg of unlabeled octreotide, tumor tissue saturation was only observed at considerably higher preloaded amounts of 250 or 500 μg. researchgate.net This suggests a higher density of somatostatin receptors on tumor cells compared to normal tissues.

The optimization of the peptide mass is therefore a crucial consideration in somatostatin receptor scintigraphy to achieve the best possible contrast between the tumor and surrounding healthy tissues.

Table 1: Illustrative Impact of Peptide Mass on Radiotracer Uptake

| Peptide Mass Administered | Tumor Uptake (Illustrative) | Normal Tissue Uptake (Illustrative) | Tumor-to-Background Ratio (Illustrative) |

| Low | Low | Low | Moderate |

| Optimal | High | Moderate | High |

| High | Moderate (due to saturation) | High | Low |

Chromatographic Purification and Separation Techniques for Research-Grade Compounds

The production of research-grade this compound with high radiochemical purity necessitates the use of sophisticated chromatographic techniques to separate the desired radiolabeled peptide from unreacted Indium-111 and other impurities. The primary methods employed are thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and solid-phase extraction (SPE).

Thin-Layer Chromatography (TLC):

TLC is a widely used method for the quality control of this compound, ensuring its radiochemical purity before administration. tsnmjournals.orgpsu.edu A common system utilizes silica (B1680970) gel-impregnated glass fiber strips (ITLC-SG) as the stationary phase. psu.eduiaea.org

In this system, a spot of the radiopharmaceutical is applied to the strip, which is then developed in a mobile phase of 0.1 M sodium citrate buffer at a pH of 5. tsnmjournals.orgpsu.eduiaea.org The separation is based on the differential migration of the components. The radiolabeled pentetreotide, being a larger and more complex molecule, remains at the origin (Rf = 0.0), while smaller impurities like unbound Indium-111 chloride are more mobile and travel with the solvent front (Rf = 1.0). psu.eduiaea.org A radiochemical purity of greater than 95% is typically required for clinical use. tsnmjournals.org

Table 2: TLC Parameters for this compound Quality Control

| Parameter | Specification |

| Stationary Phase | Silica gel-impregnated glass fiber (ITLC-SG) |

| Mobile Phase | 0.1 M Sodium Citrate, pH 5 |

| Rf of In-111 Pentetreotide | ~ 0.0 |

| Rf of unbound In-111 | ~ 1.0 |

High-Performance Liquid Chromatography (HPLC):

For the purification of research-grade this compound, reversed-phase HPLC (RP-HPLC) is a powerful technique. This method allows for the separation of the radiolabeled peptide from both unlabeled peptide and other synthesis byproducts with high resolution. snmjournals.org

A common approach involves using a C18 column with a gradient elution system. iaea.orgsnmjournals.org The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile, often with an additive such as trifluoroacetic acid (TFA) to improve peak shape and resolution. iaea.orgsnmjournals.org The gradient is programmed to gradually increase the proportion of the organic solvent, which elutes the components based on their hydrophobicity. The more hydrophobic unlabeled peptide will have a longer retention time than the more hydrophilic radiolabeled product.

Solid-Phase Extraction (SPE):

Solid-phase extraction is a rapid and effective method for the purification of radiolabeled peptides, often used as a final "clean-up" step. For this compound, a Sep-Pak C18 cartridge is commonly employed. tsnmjournals.orgnih.govhres.ca

The purification process involves the following steps:

Conditioning: The C18 cartridge is first rinsed with methanol (B129727), followed by water, to activate the stationary phase. hres.ca

Loading: The crude reaction mixture containing this compound is loaded onto the cartridge. The radiolabeled peptide and other hydrophobic components are retained on the C18 sorbent. nih.govhres.ca

Washing: The cartridge is washed with water to elute hydrophilic impurities, such as unbound Indium-111. nih.govhres.ca

Elution: The purified this compound is then eluted from the cartridge using a stronger solvent, typically methanol or an ethanol/water mixture. nih.govhres.ca

This method provides a simple and efficient way to obtain a purified product suitable for research and preclinical studies.

Molecular Pharmacology and Receptor Interaction Dynamics

Somatostatin (B550006) Receptor Binding Affinity and Specificity

The efficacy of Indium In-111 Pentetreotide (B1679299) as an imaging agent is fundamentally linked to its high affinity for specific somatostatin receptor subtypes, which are often overexpressed on neuroendocrine tumor cells. cancer.govrichtlijnendatabase.nl

Indium In-111 Pentetreotide, also known as [¹¹¹In-DTPA-D-Phe¹]-octreotide, demonstrates a strong binding affinity, particularly for the somatostatin receptor subtype 2 (SSTR2). radiologykey.comresearchgate.netradiopaedia.org It also binds with a lower affinity to SSTR3 and SSTR5. richtlijnendatabase.nlappliedradiology.com This high affinity for SSTR2 is clinically relevant as this subtype is the most frequently expressed in the majority of neuroendocrine tumors. radiologykey.comoup.com The interaction is potent, with IC50 values (a measure of binding affinity) reported in the nanomolar range for various somatostatin analogs. researchgate.net

Some studies have explored modifications of the peptide to enhance binding to other receptor subtypes. For instance, the analog DOTA-NOC shows increased affinity for SSTR3 and SSTR5, in addition to SSTR2. myesr.org

Table 1: Binding Affinity of Somatostatin Analogs to Receptor Subtypes

Native somatostatin (somatostatin-14) binds to all five SSTR subtypes with high affinity. radiologykey.com However, its clinical utility is limited by a very short biological half-life of about two minutes. radiologykey.com Analogs like octreotide (B344500), and by extension pentetreotide, were developed to overcome this limitation, exhibiting a much longer half-life of several hours. auntminnie.com

While native somatostatin has a broad binding profile, synthetic analogs often exhibit a more selective profile. For example, octreotide binds with high affinity to SSTR2 and SSTR5, and moderately to SSTR3, but not to SSTR1 and SSTR4. radiologykey.com In comparison, [¹¹¹In-DTPA⁰,Tyr³]octreotate has shown even higher uptake in target organs than [¹¹¹In-DTPA⁰]octreotide. researchgate.net The development of various analogs like DOTATOC, DOTATATE, and DOTANOC has been driven by the desire to optimize the binding profile for diagnostic and therapeutic applications. appliedradiology.commdpi.com For instance, DOTANOC was designed to target SSTR2, SSTR3, and SSTR5. mdpi.com

Characterization of Binding to Somatostatin Receptor Subtypes (SSTR2, SSTR5, SSTR3)

Cellular Internalization and Intracellular Fate

Following binding to the somatostatin receptor, the this compound-receptor complex undergoes internalization, a critical step for the retention of radioactivity within the target tumor cells, which is essential for both imaging and potential therapeutic applications. cancer.govsnmjournals.org

The primary mechanism for the uptake of this compound into SSTR-positive cells is receptor-mediated endocytosis. radiopaedia.orgtandfonline.com Upon binding of the radiolabeled peptide to the receptor on the cell surface, the complex is internalized into the cell within vesicles called endosomes. snmjournals.org This process is specific and temperature-dependent. snmjournals.org Studies have shown that this internalization is a key factor for the successful use of radiolabeled somatostatin analogs in visualizing tumors. oup.com The efficiency of internalization can vary among different SSTR subtypes, with SSTR3 showing maximal internalization in some experimental models. tandfonline.com

After internalization, the endosomes containing the radioligand-receptor complex undergo acidification, which can lead to the dissociation of the ligand from the receptor. snmjournals.org The radiolabeled peptide is then trafficked to lysosomes, which are cellular organelles containing various degradative enzymes. auntminnie.com Inside the lysosomes, the peptide portion of this compound is metabolized. auntminnie.com The resulting radiolabeled metabolites, such as ¹¹¹In-DTPA-D-Phe, are trapped within the lysosomes because they cannot easily cross the lysosomal membrane. auntminnie.comsnmjournals.org This intracellular trapping leads to prolonged retention of radioactivity within the tumor cell, enhancing the signal for imaging. auntminnie.comsnmjournals.org

Studies in rats have identified the primary soluble in vivo metabolites of this compound. nih.gov The initial degradation product appears to be ¹¹¹In-DTPA-D-Phe-Cys-OH, which is further broken down to ¹¹¹In-DTPA-D-Phe-OH. nih.gov This latter metabolite, ¹¹¹In-DTPA-D-Phe, appears to be the final, stable metabolite that is retained within the cells of organs such as the liver and kidney. nih.govacs.org The rate of metabolism can vary between different organs. For instance, metabolism in the adrenals occurs more slowly compared to the liver, kidney, and pancreas. nih.gov A significant portion of the injected dose is excreted in the urine as intact this compound. nih.gov

Table 2: In Vivo Metabolism of this compound

Preclinical Biological Evaluation and Imaging Modalities

In Vitro Assessment in Cell and Tissue Culture Models

In vitro studies using cell and tissue cultures are the foundational step in evaluating the potential of a radiopharmaceutical like Indium In-111 pentetreotide (B1679299). These controlled laboratory environments allow for detailed investigation of its interaction with specific cell types.

Somatostatin (B550006) Receptor Expression Analysis in Diverse Cell Lines

The utility of Indium In-111 pentetreotide is intrinsically linked to the presence of somatostatin receptors (SSTRs) on tumor cells. nih.gov Research has focused on identifying which cell lines express these receptors, particularly the subtypes to which pentetreotide binds with high affinity, namely SSTR2 and SSTR5. carcinoid.orgresearchgate.net

A variety of tumor cell lines have been analyzed for SSTR expression to model different types of neuroendocrine and non-neuroendocrine cancers. For instance, the IMR-32 human neuroblastoma cell line is known to express SSTR2. snmjournals.org In contrast, the PANC-1 human pancreatic epithelial carcinoma cell line is used as a negative control because it does not express SSTR2. snmjournals.org Studies have also utilized the rat pancreatic tumor cell line CA20948, which is positive for SSTR subtype 2. nih.gov The AR4-2J rat pancreatic tumor cell line is another model that expresses SSTR2 and is frequently used in internalization studies. aacrjournals.orgcore.ac.uk

The presence and density of these receptors are critical, as they directly correlate with the potential for tumor uptake of the radiolabeled compound. Quantitative methods like competitive reverse transcription-PCR have been employed to measure the gene expression of SSTR2 in tumor samples, showing a significant relationship between the level of gene expression and the uptake of this compound observed in imaging. nih.gov

Table 1: Somatostatin Receptor Expression in Various Cell Lines

| Cell Line | Origin | Somatostatin Receptor (SSTR) Expression | Reference |

|---|---|---|---|

| IMR-32 | Human Neuroblastoma | SSTR2 Positive | snmjournals.org |

| PANC-1 | Human Pancreatic Carcinoma | SSTR2 Negative | snmjournals.org |

| CA20948 | Rat Pancreatic Tumor | SSTR2 Positive | nih.gov |

| AR42J | Rat Pancreatic Tumor | SSTR2 Positive | aacrjournals.orgcore.ac.uk |

Ligand Binding and Internalization Assays in Tumor Cell Lines

Beyond just the presence of receptors, the ability of this compound to bind to these receptors and subsequently be internalized by the tumor cells is a key determinant of its imaging and potential therapeutic efficacy. nih.gov Ligand binding assays are performed to quantify the affinity of the compound for the somatostatin receptors.

Once bound to the receptor on the cell surface, the this compound-receptor complex is internalized, a process that traps the radioactivity within the cell. nih.gov This internalization is a receptor-specific, time-, and temperature-dependent process. nih.gov Studies have shown that after internalization, the compound is degraded, and the resulting radiolabeled metabolite, 111In-DTPA-d-Phe, remains trapped within the cell's lysosomes due to its polarity. nih.gov This prolonged intracellular retention of Indium-111 is crucial for imaging. nih.gov

In vitro experiments have demonstrated that the internalization of this compound is a rapid process in SSTR2-expressing cells. aacrjournals.org For example, in AR4-2J cells, a significant percentage of the radioligand is internalized within hours. aacrjournals.orgcore.ac.uk These assays typically involve incubating the cells with the radiolabeled compound and then using an acid wash to differentiate between the membrane-bound and the internalized radioactivity. aacrjournals.org The amount of internalized radioligand has been reported to be approximately 60% of the total binding in some cell models. snmjournals.org

In Vivo Studies in Animal Models

Following promising in vitro results, preclinical evaluation progresses to in vivo studies in animal models to understand the behavior of this compound in a whole biological system.

Pharmacokinetic and Biodistribution Profiles in Research Animals (e.g., Rodents, Canines)

Pharmacokinetic studies track the absorption, distribution, metabolism, and excretion of the compound over time. Biodistribution studies determine where the compound accumulates in the body. These studies are essential for understanding the agent's in vivo behavior and for estimating radiation dosimetry.

In animal models, such as rats and mice bearing somatostatin receptor-positive tumors, this compound demonstrates rapid clearance from the blood. snmjournals.orgcuriumpharma.com Within an hour of injection, a majority of the dose distributes from the plasma to extravascular tissues. curiumpharma.comfda.gov By 20 hours post-injection, only about 1% of the injected dose remains in the bloodstream. curiumpharma.com

The compound shows specific and high uptake in SSTR-positive tumors and in normal tissues that express somatostatin receptors, such as the pituitary, thyroid, liver, and spleen. aacrjournals.orgsnmjournals.org In rats with implanted pancreatic adenocarcinomas, rapid accumulation of the radiotracer was observed in the tumor. researchgate.net Canine studies have shown that abdominal organ accumulation of this compound occurs primarily in the kidneys, liver, gallbladder, gastric fundus, and intestines, which is largely similar to the distribution seen in humans. nih.gov

Table 2: Biodistribution of 111In-CP04 in A431-CCK2R(+) Tumour-Bearing Mice (%ID/g)

| Organ | 1 h p.i. | 4 h p.i. | 24 h p.i. |

|---|---|---|---|

| Blood | 1.89 ± 0.28 | 0.49 ± 0.08 | 0.04 ± 0.01 |

| Tumour (+) | 7.95 ± 0.95 | 9.24 ± 1.35 | 5.98 ± 1.11 |

| Kidneys | 3.12 ± 0.42 | 2.98 ± 0.45 | 1.54 ± 0.29 |

Data adapted from a study on a similar radiolabeled peptide, 111In-CP04, for illustrative purposes of a typical biodistribution profile. unimib.it

The primary route of elimination for this compound from the body is through the kidneys. snmjournals.orgfda.gov A significant portion of the injected dose is recovered in the urine within the first 24 hours. snmjournals.orgfda.gov Studies in humans have shown that approximately 85% of the injected dose is excreted in the urine within 24 hours. snmjournals.org

Hepatobiliary excretion represents a minor clearance pathway. snmjournals.orgfda.gov Less than 2% of the injected dose is typically recovered in the feces. fda.gov The rapid renal clearance is a key factor in reducing the radiation dose to non-target organs and achieving good tumor-to-background ratios for imaging. snmjournals.org

Tissue-Specific Uptake and Retention in Normal Organs (Liver, Spleen, Kidneys, Pituitary, Thyroid)

Following intravenous administration in animal models, this compound distributes from the plasma to various tissues. fda.gov Significant uptake and retention are observed in several normal organs that physiologically express somatostatin receptors.

Liver and Spleen: The liver and spleen consistently demonstrate notable uptake of the radiotracer. nih.govtandfonline.com In rats, the liver can accumulate a significant percentage of the injected dose. tandfonline.comsnmjournals.org Studies have shown that this uptake in the liver and spleen remains relatively stable over time. nih.gov Subcellular fractionation studies in rats have indicated that the accumulated radioactivity in the liver is predominantly localized within the lysosomes of hepatocytes. nih.gov

Kidneys: The kidneys are a major route of excretion for this compound and consequently show high levels of radioactivity. fda.govnih.govsnmjournals.orgsnmjournals.org In BALB/c mice, the kidneys accumulated the highest concentration of the radiotracer compared to other organs. snmjournals.org While there is significant initial uptake, the radioactivity in the kidneys tends to decrease over time as the compound is cleared. nih.govsnmjournals.org The primary site of accumulation within the kidneys is the renal parenchyma. snmjournals.org

Pituitary and Thyroid: The pituitary and thyroid glands, known to express somatostatin receptors, also show uptake of this compound. fda.govnih.govtandfonline.comsnmjournals.org Visualization of these glands often improves at later imaging time points, such as 24 hours post-injection, compared to earlier scans. nih.gov

The following table summarizes the biodistribution of this compound in normal organs of BALB/c mice at various time points post-injection.

| Organ | 1 hour (%ID/g) | 72 hours (%ID/g) |

| Kidneys | 51.8 ± 2.4 | 12.5 ± 0.7 |

| Liver | 29.7 ± 5.6 | 3.6 ± 0.2 |

| Eyes | 0.10 ± 0.02 | 0.04 ± 0.01 |

| Data adapted from studies in BALB/c mice. |

Table 1: Biodistribution of this compound in Normal Organs of BALB/c Mice. snmjournals.org

Receptor-Specific Tumor Targeting and Visualization in Animal Models

The primary application of this compound is the imaging of neuroendocrine tumors (NETs) that overexpress somatostatin receptors, particularly subtype 2 (SSTR2). nih.govauntminnie.com Preclinical studies in various animal models bearing SSTR-positive tumors have demonstrated the efficacy of this radiotracer in specific tumor targeting and visualization.

A critical factor for successful tumor imaging is achieving a high tumor-to-background ratio, which enhances the contrast between the tumor and surrounding healthy tissue. viamedica.pl Studies have investigated methods to optimize this ratio for this compound. The uptake in somatostatin receptor-positive organs and tumors can be influenced by the total mass of the injected pentetreotide, following a bell-shaped curve. researchgate.netnih.gov This suggests that there is an optimal peptide dose to maximize tumor uptake and, consequently, the tumor-to-background ratio. researchgate.netnih.gov

In a phantom study designed to simulate clinical imaging, various image correction methods were evaluated to improve image quality for gastroenteropancreatic neuroendocrine tumors (GEP-NETs). nih.govresearchgate.net The use of combined scatter and attenuation correction (CC) was found to significantly increase the contrast-to-noise ratio (CNR) compared to no correction or single correction methods, resulting in better contrast and sharper outlines of lesions. researchgate.net

Longitudinal imaging studies, which involve imaging the same animal at multiple time points, are invaluable for monitoring tumor growth and response to therapy. Micro-SPECT/CT (Single Photon Emission Computed Tomography/Computed Tomography) is a powerful tool for such preclinical studies, providing both functional information from the SPECT data and anatomical context from the CT scan. While specific longitudinal micro-SPECT/CT studies focusing solely on this compound are not extensively detailed in the provided context, the principles of using such techniques are well-established for other radiotracers like 68Ga-DOTATOC in animal models of neuroblastoma. iiarjournals.org These studies allow for the quantitative assessment of tracer uptake over time. aacrjournals.org

A fundamental principle underlying the use of this compound is that its uptake in tumors directly correlates with the expression of somatostatin receptors, particularly SSTR2. nih.gov This has been validated in preclinical animal models. In studies with neuroblastoma xenografts, a positive correlation was found between the uptake of radiolabeled somatostatin analogs and the level of SSTR2 expression. nih.goviiarjournals.orgresearchgate.net For instance, neuroblastoma cell lines with high SSTR2 expression demonstrated significantly higher uptake of the tracer compared to those with low SSTR2 expression. nih.govresearchgate.net This correlation confirms that this compound imaging can serve as a surrogate marker for SSTR2 status in tumors.

Longitudinal Imaging Studies using Micro-SPECT/CT in Animals

Experimental Models for Specific Tumor Types

The utility of this compound has been evaluated in a range of preclinical tumor models, demonstrating its broad applicability for SSTR-positive cancers.

Pancreatic Adenocarcinoma: In rat models implanted with pancreatic adenocarcinoma, this compound showed rapid accumulation in the tumor tissue. nih.gov These models have been instrumental in studying the subcellular localization of the tracer, revealing its transport to lysosomes after binding to the cell surface receptors. nih.gov

Canine Insulinomas: Scintigraphy with this compound has been used to diagnose insulinomas in dogs. nih.govnih.govwiley.comresearchgate.net Studies have shown that canine insulinomas frequently express SSTR2, making them a suitable target for this imaging agent. nih.govallenpress.com In some cases, scintigraphy successfully identified abnormal foci of radiopharmaceutical accumulation corresponding to the tumor. nih.govresearchgate.net

Neuroblastoma: Animal models of neuroblastoma have been crucial for demonstrating the link between SSTR2 expression and tracer uptake. iiarjournals.orgiiarjournals.orgsnmjournals.org Xenograft models using human neuroblastoma cell lines with varying SSTR2 expression levels have confirmed that high uptake of somatostatin analogs is associated with high receptor expression. nih.govresearchgate.net

Melanoma Xenografts: While less commonly associated with SSTR expression, some studies have explored the use of radiolabeled somatostatin analogs in melanoma models. The broader context of peptide receptor imaging includes various tumor types, and the principles of receptor-targeted imaging are applicable to melanoma xenografts if they express the relevant receptors.

Investigation of Anti-Tumor Effects in Animal Models (e.g., Inhibition of Liver Metastases Growth)

Beyond its diagnostic capabilities, radiolabeled pentetreotide has been investigated for its therapeutic potential, a concept known as Peptide Receptor Radionuclide Therapy (PRRT). The Auger electrons emitted by Indium-111 can induce localized cytotoxic effects. snmjournals.org

In a preclinical rat model of liver metastases, the administration of high doses of this compound was shown to inhibit the growth of SSTR2-positive tumor cells injected into the portal vein. nih.gov This resulted in a significant decrease in the number of SSTR-positive liver metastases, demonstrating a potential anti-tumor effect. nih.gov Another study proposed a clinical trial to evaluate the use of adjuvant therapy with In-111 pentetreotide after the complete surgical resection of liver metastases from digestive neuroendocrine tumors, aiming to target residual microscopic disease and prevent recurrence. clinicaltrials.gov

Dosimetric Considerations in Preclinical Research

In the preclinical evaluation of radiopharmaceuticals like this compound, dosimetric studies are fundamental. These investigations, conducted in animal models, aim to predict the radiation dose that would be delivered to various organs and tumors in humans. This process is crucial for assessing the potential therapeutic efficacy and, most importantly, the safety profile of the radiopharmaceutical before it can be considered for clinical trials. The primary focus of these preclinical studies is to understand the biodistribution and clearance kinetics of the compound, which together determine the total radiation absorbed dose to the tissues.

Estimation of Radiation Absorbed Doses in Animal Organs

The estimation of radiation absorbed doses in preclinical settings is a meticulous process that relies on detailed biodistribution studies in animal models, such as rats and mice. The standard methodology involves administering the radiopharmaceutical, in this case, this compound, to the animals. At selected time points following the injection (e.g., 30 minutes, 1 hour, 4 hours, 24 hours, and 48 hours), groups of animals are euthanized, and their organs and tissues are harvested, weighed, and measured for radioactivity content using a gamma counter. snmjournals.orgresearchgate.net

This process yields data expressed as the percentage of the injected dose per gram of tissue (%ID/g). jsnm.org These data points are then plotted over time to generate time-activity curves for each organ. By integrating the area under these curves, researchers can calculate the cumulative activity, or residence time, of the radiopharmaceutical in each organ. researchgate.net

This residence time is a critical parameter for dosimetry calculations. Using standardized schema, such as the Medical Internal Radiation Dose (MIRD) formalism, the residence time is converted into an absorbed dose estimate (typically in units of milligrays per megabecquerel, mGy/MBq). snmjournals.orgsemanticscholar.org This calculation accounts for the type and energy of the radiation emitted by the radionuclide (Indium-111) and the mass and geometry of the target organ. unimib.it

Preclinical studies consistently show that for this compound and similar somatostatin analogues, the organs receiving the highest radiation doses are those with high receptor expression or those involved in the compound's excretion pathway, most notably the kidneys. iiarjournals.org Biodistribution studies in rats have shown significant uptake in somatostatin receptor-positive organs like the pancreas and adrenals 24 hours after injection. jsnm.org

Below is a table generated from preclinical research data showing the biodistribution of this compound in the organs of rats.

Table 1: Biodistribution of this compound in Rat Organs 24 hours Post-Injection

| Organ | Injected Peptide Mass (µg) | Uptake (% Injected Dose/gram) | Reference |

|---|---|---|---|

| Pancreas | 0.02 | ~1.0 | jsnm.org |

| Pancreas | 5.0 | ~2.5 | jsnm.org |

| Adrenals | 0.02 | ~2.5 | jsnm.org |

| Adrenals | 0.5 | ~4.5 | jsnm.org |

| Anterior Pituitary | 0.02 | ~2.2 | jsnm.org |

| Anterior Pituitary | 0.1 | ~4.0 | jsnm.org |

Data derived from studies in rats showing uptake in somatostatin receptor-positive tissues. The uptake is influenced by the total mass of the injected peptide. jsnm.org

Assessment of Renal Retention and Potential Radiation-Induced Effects in Animal Models

A consistent and critical finding in the preclinical evaluation of this compound is the high and prolonged retention of radioactivity in the kidneys. snmjournals.org Because the kidneys are the primary route of excretion for this small peptide, they are exposed to a significant radiation dose, making them a potential dose-limiting organ. snmjournals.org

The mechanism for this high renal retention has been extensively studied in animal models. After being filtered by the glomerulus, the radiolabeled peptide is reabsorbed from the filtrate by cells in the proximal tubules. snmjournals.org Research has identified the scavenger receptor megalin as being essential for this process. nih.govaacrjournals.org Studies using kidney-specific megalin-deficient mice demonstrated a dramatic reduction in the renal uptake of ¹¹¹In-DTPA-octreotide, with radioactivity levels decreasing by 70-85% compared to wild-type mice. nih.govaacrjournals.org Ex vivo autoradiography confirmed that in normal mice, the radioactivity is localized specifically in the renal cortex where the proximal tubules and megalin are abundant. aacrjournals.org

This prolonged retention of Indium-111 in the renal cortex leads to a substantial absorbed radiation dose. In studies where mice were repeatedly imaged with high activities (40–50 MBq) of ¹¹¹In-labeled peptides, the cumulative absorbed dose to the kidneys was estimated to be as high as 70 Gy in wild-type mice. snmjournals.org Such high localized doses have been shown to induce long-term nephrotoxic effects in these animal models. snmjournals.org Follow-up studies on animals that received kidney doses greater than 40 Gy revealed evidence of renal damage, affecting both the tubular and glomerular compartments. snmjournals.org

Given the potential for radiation-induced kidney damage, preclinical research has also focused on strategies to reduce renal retention. Co-administration of certain substances has been shown to inhibit the megalin-mediated reabsorption process. In animal models, the infusion of basic amino acids, particularly L-lysine, significantly decreased the renal uptake of ¹¹¹In-DTPA-octreotide. researchgate.netnih.gov Likewise, the use of gelatin-based plasma expanders, such as Gelofusine, has been shown to be highly effective, reducing kidney uptake of ¹¹¹In-octreotide by 46% in rats without negatively impacting uptake in target tissues. snmjournals.org

The following table summarizes findings from preclinical animal studies on renal uptake and intervention strategies.

Table 2: Renal Uptake of ¹¹¹In-Pentetreotide Analogues and Effects of Interventions in Animal Models

| Animal Model | Condition | Finding | Reference |

|---|---|---|---|

| Mice | Megalin-Deficient vs. Wild-Type | Renal uptake in megalin-deficient mice was reduced to 22% of that in wild-type mice. | |

| Mice | Megalin-Deficient vs. Wild-Type | Showed a 70-85% reduction of renal uptake in megalin-deficient mice. | nih.govaacrjournals.org |

| Mice | High-Dose Imaging | Absorbed kidney doses >40 Gy resulted in long-term renal damage. | snmjournals.org |

| Mice | L-Lysine Co-administration | Kidney uptake reduced from 20.3% ID/g to 7.6% ID/g. | nih.gov |

| Rats | Gelofusine Co-administration | Reduced kidney radioactivity concentration by 46%. | snmjournals.org |

| Rats | Amino Acid Comparison | L-lysine provided a greater reduction in renal uptake compared to arginine or histidine. | researchgate.net |

This table highlights key preclinical findings regarding the mechanisms of renal retention and strategies to mitigate it.

Comparative Research of Indium In 111 Pentetreotide with Alternative Radiopharmaceuticals

Comparison with Other Indium-111 Labeled Somatostatin (B550006) Analogs (e.g., DOTATOC, DOTATATE, Lanreotide)

The development of various somatostatin analogs for radiolabeling with Indium-111 has been driven by the desire to enhance tumor targeting and imaging properties. Analogs such as DOTATOC, DOTATATE, and Lanreotide have been extensively studied and compared with pentetreotide (B1679299).

In Vitro Binding Affinities and Internalization Efficiencies

The efficacy of a radiolabeled somatostatin analog is fundamentally linked to its ability to bind to SSTRs with high affinity and to be internalized by tumor cells. In vitro studies are crucial for elucidating these properties.

Research has demonstrated that different somatostatin analogs exhibit varying affinities for the five SSTR subtypes. oup.com While most stable analogs, including octreotide (B344500) and octreotate derivatives, predominantly target SSTR2, newer agents have been designed to target multiple subtypes. iiarjournals.orgnih.gov For instance, [¹¹¹In-DOTA]-TOC has shown effective targeting in preclinical and clinical studies. aacrjournals.org The replacement of a terminal alcohol group with a carboxylic acid group in some analogs has been shown to increase SSTR2 affinity. aacrjournals.org

Internalization efficiency is another critical factor. Studies comparing [¹¹¹In]-labeled analogs have shown significant differences. For example, in AR4-2J rat pancreatic tumor cells, some novel analogs demonstrated significantly higher internalization rates compared to [¹¹¹In-DOTA]-TOC. aacrjournals.org Specifically, one analog achieved a 25.1% specific cellular uptake at 4 hours, compared to 12.5% for [¹¹¹In-DOTA]-TOC. aacrjournals.org This enhanced internalization can lead to higher intracellular retention of the radionuclide, potentially improving imaging signal and therapeutic efficacy.

| Analog | Key In Vitro Findings | Reference |

|---|---|---|

| [¹¹¹In-DOTA]-TOC | Serves as a common comparator. Showed 12.5% specific cellular uptake at 4 hours in AR4-2J cells. | aacrjournals.org |

| Novel Analog 1 | Demonstrated a higher internalization rate of 25.1% in AR4-2J cells at 4 hours. | aacrjournals.org |

| Novel Analog 2 | Showed an intermediate internalization rate of 17.8% in AR4-2J cells at 4 hours. | aacrjournals.org |

In Vivo Biodistribution and Pharmacokinetic Profiles in Animal Models

Preclinical biodistribution studies in animal models are essential for evaluating the in vivo behavior of radiopharmaceuticals, including their uptake in tumors and clearance from non-target organs.

Comparative studies in rats bearing pancreatic tumors have revealed significant differences between [¹¹¹In]In-DTPAOC (pentetreotide) and [¹¹¹In]In-DOTATOC. nih.gov The biodistribution data indicated that both tumor and kidney activity were significantly higher for the [¹¹¹In]In-DOTATOC group. nih.gov This suggests a higher affinity of DOTATOC for the tumor but also points to a potential for increased renal accumulation. nih.gov

Pharmacokinetic studies have shown that DOTA-conjugated somatostatin analogs generally exhibit rapid clearance from SSTR-negative tissues, with the primary excretion route being the kidneys. oup.com However, the specific analog influences the degree of uptake and retention in SSTR-positive tissues like the tumor, pancreas, and adrenals. oup.com For instance, in AR4-2J tumor-bearing mice, [¹¹¹In]-DOTATOC demonstrated superior tumor uptake compared to other DOTA-somatostatin analogs and OctreoScan. oup.com

The pharmacokinetic profiles of [¹¹¹In]-DOTATOC and [¹¹¹In]-DOTATATE, despite differences in SSTR2 binding affinity, have been found to be relatively similar in some studies. iiarjournals.orgmdpi.com This highlights that in vivo behavior is influenced by a combination of factors beyond just receptor affinity. iiarjournals.org

| Organ | [¹¹¹In]In-DTPAOC (%ID/g) | [¹¹¹In]In-DOTATOC (%ID/g) | Reference |

|---|---|---|---|

| Tumor | Significantly lower than DOTATOC | Significantly higher than DTPAOC | nih.gov |

| Kidney | Significantly lower than DOTATOC | Significantly higher than DTPAOC | nih.gov |

Differences in Target-to-Non-Target Ratios and Imaging Performance in Preclinical Studies

A high target-to-non-target ratio is a key determinant of imaging quality, as it allows for clear visualization of tumors with minimal background interference. Preclinical imaging studies provide valuable insights into this aspect.

In comparative studies, [¹¹¹In]-DOTATOC has often demonstrated superior target-to-non-target ratios compared to other analogs. oup.comnih.gov For example, in AR4-2J tumor-bearing mice, [¹¹¹In]-DOTATOC showed the highest tumor-to-nontarget-tissue ratios, including tumor-to-SSTR-positive-tissue ratios. oup.com This indicates a more favorable distribution for imaging purposes.

Scintigraphic imaging in rats over a 48-hour period revealed that while maximum tumor uptake for all tested radioligands occurred at 4 hours post-administration, [¹¹¹In]-DOTATOC exhibited the lowest tumor clearance rate, with 62% of the maximum uptake still present at 24 hours. nih.gov This prolonged tumor retention is advantageous for imaging at later time points.

Furthermore, studies with novel [¹¹¹In]-labeled analogs have shown not only higher tumor uptake but also significantly lower kidney uptake compared to [¹¹¹In-DOTA]-TOC, which would result in improved tumor-to-kidney ratios and better imaging contrast. aacrjournals.org

Evaluation Against Alternative Radionuclides for Somatostatin Receptor Imaging (e.g., Gallium-68, Technetium-99m, Copper-64, Iodine-123)

The choice of radionuclide is as critical as the choice of the targeting peptide. Different radionuclides offer distinct physical properties that influence imaging modality, image quality, and logistical considerations.

Assessment of Radiopharmaceutical Stability and Biological Activity

The stability of the radiopharmaceutical complex and the preservation of the peptide's biological activity after labeling are paramount.

Gallium-68: Ga-68 labeled DOTA-peptides like DOTATOC and DOTATATE have shown high stability and are considered the state-of-the-art for PET imaging of neuroendocrine tumors. nih.govplos.org The pharmacokinetic behavior of these compounds is largely determined by the peptide, with the radiometal having minimal influence, allowing for predictable in vivo behavior. nih.gov

Technetium-99m: A variety of chelating systems have been developed to label somatostatin analogs with Tc-99m. mdpi.com The choice of the bifunctional chelator and co-ligand significantly impacts the biodistribution. nih.gov For instance, Tc-99m-EDDA/HYNIC-TOC has shown favorable biodistribution with high renal excretion and low blood levels. nih.gov Studies have confirmed that Tc-99m labeled peptides can retain high binding affinity for the somatostatin receptor. nih.gov

Copper-64: Cu-64 is an attractive radionuclide for both PET imaging and radiotherapy due to its physical characteristics. acs.org Cu-64 labeled somatostatin analogs have demonstrated high-affinity receptor binding in vitro and in vivo. acs.org The longer half-life of Cu-64 (12.7 hours) compared to Ga-68 (68 minutes) allows for imaging at later time points, potentially improving tumor-to-background contrast. plos.org

Iodine-123: While historically used, [¹²³I-Tyr³]-octreotide has been largely superseded due to certain limitations. mdpi.com Indium-111 pentetreotide offered advantages such as more rapid clearance via the kidneys. mdpi.com

Comparative Imaging Modality Performance (SPECT vs. PET in Animal Models)

The choice of radionuclide dictates the imaging modality, with Indium-111 and Technetium-99m being used for Single Photon Emission Computed Tomography (SPECT), while Gallium-68 and Copper-64 are used for the higher-resolution Positron Emission Tomography (PET).

Preclinical studies have consistently highlighted the advantages of PET over SPECT for SSTR imaging. iiarjournals.org PET offers superior spatial resolution, higher sensitivity, and allows for more accurate quantification of tracer uptake. iiarjournals.org

In animal models of neuroblastoma, for example, while ¹¹¹In-pentetreotide has been used for SPECT imaging, Ga-68-DOTATOC PET has been shown to provide better image resolution and a higher tumor-to-background ratio. iiarjournals.org Although the absolute tumor uptake (SUVmax) might be lower with Ga-68-DOTATOC compared to metabolic tracers like FDG, the improved contrast enhances tumor delineation. iiarjournals.org

Comparative studies in animal models have shown that PET tracers like Ga-68-DOTATATE and Cu-64-DOTATATE are superior to SPECT agents like ¹¹¹In-pentetreotide. snmjournals.org The lower positron range of Cu-64 compared to Ga-68 theoretically translates to even better spatial resolution in PET imaging. snmjournals.org Preclinical comparisons between different PET agents, such as Ga-68 and Cu-61 labeled analogs, have shown that while they may have comparable performance at early time points (1 hour post-injection), the longer-lived copper isotopes can offer advantages for delayed imaging at 4 hours, with improved tumor-to-non-tumor ratios. frontiersin.org

| Comparison | Key Findings | Reference |

|---|---|---|

| SPECT (¹¹¹In-pentetreotide) vs. PET (⁶⁸Ga-DOTATOC) | PET provides better image resolution, higher sensitivity, and improved tumor-to-background ratios. | iiarjournals.org |

| SPECT (¹¹¹In-DTPA-octreotide) vs. PET (⁶⁴Cu-DOTATATE) | PET tracers are generally superior to SPECT agents in preclinical comparisons. | snmjournals.org |

| PET (⁶⁸Ga-analogs) vs. PET (⁶¹Cu-analogs) | Comparable performance at 1 hour post-injection; ⁶¹Cu-analogs show advantages in delayed imaging (4 hours) with better tumor-to-non-tumor ratios. | frontiersin.org |

Advantages and Limitations in Preclinical Research Settings

In the landscape of preclinical research, Indium In-111 pentetreotide has long served as a foundational radiopharmaceutical for the imaging of neuroendocrine tumors (NETs) that express somatostatin receptors (SSTRs). openmedscience.com Its utility is rooted in a set of distinct advantages, but it also faces limitations, particularly when compared to newer classes of radiopharmaceuticals.

Advantages:

A primary advantage of In-111 pentetreotide in preclinical studies is its status as a well-established benchmark. For many years, it was the clinical standard for SSTR imaging, providing a reliable comparator against which novel agents are evaluated. emory.edu This is largely due to its high sensitivity and specificity for binding to somatostatin receptors, especially subtype 2 (sstr2), which is overexpressed in many NETs. openmedscience.comemory.edu

Another key characteristic is its ability to facilitate non-invasive, whole-body imaging in animal models, allowing for the visualization of tumors that might be difficult to detect with other methods. openmedscience.com Furthermore, the In-111 pentetreotide-receptor complex is internalized by the cell following binding. nih.gov This mechanism is considered crucial for preclinical studies focused on peptide receptor radionuclide therapy (PRRT), as it allows for the delivery of a cytotoxic payload of Auger electrons directly into the tumor cell. nih.govsnmjournals.orgresearchgate.net

Limitations and Comparative Findings:

Despite its advantages, preclinical research has illuminated several limitations of In-111 pentetreotide, primarily concerning its imaging properties and binding affinity relative to more recently developed radiopharmaceuticals.

One significant limitation is the physical characteristics of the Indium-111 isotope. Its relatively high-energy gamma emissions can result in suboptimal spatial resolution in scintigraphic images compared to the sharper images produced by positron emission tomography (PET) agents. viamedica.pl The imaging protocol can also be lengthy, often requiring 24 to 48 hours for sufficient background clearance to achieve optimal image contrast.

Preclinical comparative studies have consistently shown that other radiopharmaceuticals can offer superior performance in terms of tumor uptake and image quality.

Comparison with PET Agents: Radiopharmaceuticals designed for PET, such as those labeled with Gallium-68 (68Ga) or Fluorine-18 (18F), generally provide better image contrast and resolution. tandfonline.com For instance, in a preclinical model of human breast cancer, the agonist 68Ga-DOTATOC demonstrated significantly higher tumor uptake compared to a 68Ga-labeled antagonist. snmjournals.org Conversely, a study in mice with SSTR2-positive tumors found that the 18F-labeled antagonist, [18F]AlF-NOTA-JR11, yielded a higher maximum standardized uptake value (SUVmax) in tumors than the agonist [68Ga]Ga-DOTA-TATE. karger.com

Comparative Tumor Uptake in Preclinical Models

| Radiopharmaceutical | Animal Model | Key Finding |

|---|---|---|

| 68Ga-DOTATOC | Mice with ZR-75-1 breast cancer xenografts | Highest tumor uptake (28.2 ± 4.39 %ID/g) compared to 68Ga-DOTATE and 68Ga-NODAGA-JR11. snmjournals.org |

| [18F]AlF-NOTA-JR11 | Mice with SSTR2-positive tumors | Higher SUVmax at 20 and 60 minutes post-injection compared to [68Ga]Ga-DOTA-TATE. karger.com |

| 177Lu-octreotate | Patients with SSTR-positive tumors | 3- to 4-fold higher tumor uptake at 24 hours compared to 111In-octreotide. nih.gov |

| 111In-DOTA-BASS (Antagonist) | HEK-sstr2 xenograft model | Tumor uptake was twice as high as the agonist 111In-DTPA-TATE. mdpi.com |

Comparison with Alternative Radionuclides: When the same or similar peptide (octreotate) is labeled with Lutetium-177 (177Lu), preclinical and clinical research has shown superior tumor uptake. One study reported that tumor uptake of 177Lu-octreotate was three- to fourfold higher than that of 111In-octreotide 24 hours after administration, with comparable uptake in major organs like the kidneys, spleen, and liver. nih.gov This suggests that the choice of radionuclide can significantly impact the efficacy of tumor targeting. nih.gov

Comparison with SSTR Antagonists: A significant body of preclinical evidence suggests that SSTR antagonists may be superior to agonists like In-111 pentetreotide for imaging. tandfonline.com Antagonists are believed to recognize and bind to a higher number of receptor sites on tumor cells. viamedica.plmdpi.com In a direct preclinical comparison, the antagonist 111In-DOTA-BASS showed double the tumor uptake of the agonist 111In-DTPA-TATE in xenograft models, despite having a lower binding affinity. mdpi.com This enhanced binding potential can lead to higher tumor-to-background ratios and improved tumor detection. tandfonline.commdpi.com

Preclinical Comparison: SSTR Agonists vs. Antagonists

| Feature | Agonists (e.g., In-111 pentetreotide) | Antagonists (e.g., 111In-DOTA-BASS) |

|---|---|---|

| Receptor Interaction | Activate and internalize with the receptor. karger.com | Bind to the receptor, often without internalization. karger.com |

| Binding Sites | Bind to a specific subset of available receptors. | May recognize a higher number of receptor binding sites. mdpi.com |

| Tumor Uptake | Generally lower compared to antagonists in preclinical models. mdpi.com | Often demonstrate higher tumor uptake in direct comparisons. tandfonline.commdpi.com |

| Example Finding | [111In-DOTA]-TOC showed lower tumor uptake than novel analogs. aacrjournals.org | 111In-DOTA-BASS showed 2x higher tumor uptake than 111In-DTPA-TATE. mdpi.com |

Advanced Research Directions and Emerging Applications

Development of Hybrid Tracers and Multi-Modal Imaging Probes

The development of hybrid tracers, which combine a radionuclide like Indium-111 with a fluorescent dye, is a significant area of advancement. snmjournals.org This approach allows for both preoperative localization of tumors through nuclear imaging and real-time intraoperative visualization through fluorescence-guided surgery. snmjournals.orgacs.org

Dual-Labeled Agents for Radio- and Fluorescence-Guided Research Applications

A notable example of a dual-labeled agent is the development of an anti-GD2 antibody-based tracer that incorporates both Indium-111 and the near-infrared fluorophore IRDye® 800CW. researchgate.netnih.govnih.gov This hybrid probe has been developed for the detection of neuroblastoma, a common solid tumor in children where the GD2 antigen is highly overexpressed. nih.govnih.gov

Preclinical studies in mouse models with human neuroblastoma xenografts have demonstrated the efficacy of this dual-labeled tracer, designated as ¹¹¹In-αGD2-IR800. nih.govnih.gov The tracer showed specific accumulation in GD2-expressing tumors, allowing for their visualization using both a gamma probe (for Indium-111) and a near-infrared camera (for IRDye® 800CW). researchgate.netnih.govnih.gov In these studies, the dual-labeled tracer successfully identified residual tumor tissue that was not visible without the guidance of the gamma probe or fluorescence camera. snmjournals.org This highlights the potential of such agents to improve the completeness of surgical resection and, consequently, patient outcomes. nih.govnih.gov

The research demonstrated that the synthesized ¹¹¹In-αGD2-IR800 retained its ability to bind to the GD2 antigen and showed specific uptake in tumors compared to non-target organs. nih.govresearchgate.net The tumor-to-blood ratios were significantly higher for the targeted tracer compared to a non-specific control. nih.govresearchgate.net

Engineering of Novel Somatostatin (B550006) Analog Derivatives for Enhanced Targeting

Efforts to improve the targeting capabilities of somatostatin analogs like pentetreotide (B1679299) are focused on structural modifications to enhance receptor selectivity and optimize pharmacokinetic properties. patsnap.comsemanticscholar.org These modifications aim to overcome the limitations of existing analogs, such as their binding to multiple somatostatin receptor subtypes, which can lead to off-target effects. semanticscholar.org

Investigation of Peptide Dimers and Other Structural Modifications to Improve Receptor Selectivity in Preclinical Models

Researchers are exploring various structural modifications to somatostatin analogs to improve their affinity and selectivity for specific somatostatin receptor subtypes (SSTRs). patsnap.commcmaster.ca One approach involves the creation of peptide dimers, which are molecules composed of two peptide units. A bicyclic somatostatin analog, AM3, when labeled with Gallium-68, demonstrated affinity for SSTR2, SSTR3, and SSTR5, showing rapid clearance from non-target tissues and a high tumor-to-non-tumor ratio. mdpi.com

Another strategy involves modifying the peptide's amino acid sequence. For instance, replacing certain amino acids can enhance stability and alter receptor binding profiles. semanticscholar.orgnih.gov Studies have shown that introducing a lanthionine (B1674491) bridge in place of the disulfide bridge in somatostatin analogs can significantly increase receptor binding selectivity. mcmaster.ca One such lanthionine-modified octapeptide showed a high affinity for SSTR5 but a significantly weaker affinity for SSTR2 compared to the original analog. mcmaster.ca Furthermore, the incorporation of non-natural amino acids has been shown to enhance the stability of these peptides in serum. semanticscholar.org

Cryo-electron microscopy has provided detailed structural insights into how somatostatin analogs bind to their receptors, paving the way for the rational design of new analogs with improved selectivity. patsnap.comnih.gov These studies have identified key interactions between the peptide and the receptor that are crucial for binding and activation, offering a roadmap for developing next-generation somatostatin analogs. nih.gov

Design of Negatively Charged Derivatives to Influence Pharmacokinetics

A significant challenge with radiolabeled somatostatin analogs is their accumulation in the kidneys, which can lead to unnecessary radiation exposure. researchgate.net To address this, researchers have investigated the design of negatively charged derivatives to alter the pharmacokinetics and reduce renal uptake. researchgate.netnih.gov

By introducing acidic amino acids, such as L-aspartic acid, into the peptide sequence, a negative charge is conferred to the molecule. researchgate.net This negative charge is believed to reduce reabsorption in the renal tubules, leading to lower kidney retention of the radiotracer. researchgate.netnih.gov

One study demonstrated that substituting a phenylalanine residue with a p-carboxy-L-phenylalanine in an Indium-111 labeled octreotide (B344500) derivative resulted in significantly lower renal accumulation compared to the parent compound. nih.gov This effect was attributed to both the reduced lipophilicity of the molecule and the repulsive forces between the negatively charged derivative and the negatively charged renal brush border membrane. nih.gov Another study involving an ¹¹¹In-DTPA-conjugated octreotide derivative with an introduced aspartic acid also showed reduced renal uptake and a shorter residence time of radioactivity in the kidneys. researchgate.net

Integration with Complementary Molecular Imaging Agents in Research Paradigms

To gain a more comprehensive understanding of biological systems, researchers are increasingly combining different molecular imaging agents in preclinical studies. This multi-tracer approach allows for the simultaneous investigation of various biological pathways and processes.

Combined Radiotracer Approaches for Comprehensive Biological Characterization in Animal Models

In preclinical research, Indium In-111 pentetreotide can be used in conjunction with other radiotracers to provide a more complete picture of tumor biology. For example, while In-111 pentetreotide is used to visualize somatostatin receptor expression, other tracers can be used to assess different aspects of tumor metabolism or receptor expression. tsnmjournals.orgnih.gov

This approach is exemplified by the use of dual-tracer PET-CT imaging in the context of neuroendocrine tumors. patsnap.com While a somatostatin receptor-targeted tracer provides information on receptor status, another tracer like FDG (fluorodeoxyglucose) can be used to assess glucose metabolism, offering complementary information on tumor aggressiveness. patsnap.com

In animal models, the therapeutic effects of ¹¹¹In-labeled somatostatin analogs have been investigated in tumors of varying sizes. nih.gov These studies have also examined the somatostatin receptor status of the tumors before and after therapy, providing insights into the mechanisms of response and resistance. nih.gov The combination of imaging and therapy in these preclinical models, often referred to as a "theranostic" approach, is a powerful tool for developing and evaluating new cancer treatments. mdpi.com

Methodological Advancements in Preclinical Imaging and Quantitative Analysis

The evolution of preclinical research involving this compound is increasingly focused on enhancing the precision and predictive power of imaging and analytical techniques. These methodological advancements are crucial for improving our understanding of the radiopharmaceutical's behavior and for optimizing its future clinical applications. Research efforts are concentrated on refining how images are captured and analyzed in animal models and on developing sophisticated models to forecast the compound's distribution and effects within biological systems.

Refinement of Image Reconstruction and Data Analysis Techniques for Animal Studies

Significant progress in preclinical imaging involves the enhancement of image reconstruction algorithms and quantitative analysis methods for animal studies. The integration of Single Photon Emission Computed Tomography (SPECT) with Computed Tomography (SPECT/CT) provides detailed anatomical context to functional data, improving localization and quantification of radiotracer uptake. nih.gov

A key area of refinement is the use of quantitative analysis to differentiate between physiologic and pathologic uptake. One approach involves a semi-quantitative method using region of interest (ROI) analysis to create a ratio of uptake in a target tissue versus a reference tissue, such as the liver. nih.gov In a study analyzing this compound uptake in the pancreatic head, this ratiometric method proved highly accurate in distinguishing between benign physiologic uptake and malignant neuroendocrine tumors. nih.gov Using a three-dimensional ROI method, the pancreatic head-to-liver ratio for benign uptake was 0.91 ± 0.38, whereas for pathologic uptake, it was significantly higher at 8.2 ± 7.3. nih.gov A defined threshold based on this ratio could determine the presence of a tumor with high accuracy. nih.gov

Further research in animal models, such as rats, has focused on optimizing the injected mass of the radiopharmaceutical to improve imaging outcomes. Studies have shown that the uptake of this compound in somatostatin receptor-positive organs is a function of the injected peptide mass, often following a bell-shaped curve. researchgate.netresearchgate.net This suggests that for each target organ, there is an optimal mass of pentetreotide that maximizes uptake and, consequently, the target-to-background ratio for better visualization. researchgate.netresearchgate.net For instance, in one rat study, the optimal mass for uptake in the pancreas was found to be 5 µg, while for the adrenals it was 0.5 µg. researchgate.net

Effect of Pentetreotide Mass on Indium In-111 Uptake in Rat Organs (24h post-injection)

| Organ | Injected Pentetreotide Mass (µg) | Uptake (% Injected Dose/gram) |

|---|---|---|

| Pancreas | 0.5 | 1.5 ± 0.4 |

| 5 | 2.0 ± 0.5 | |

| 50 | 0.7 ± 0.2 | |

| Adrenals | 0.5 | 2.2 ± 0.6 |

| 5 | 1.8 ± 0.3 | |

| 50 | 0.5 ± 0.1 | |

| Anterior Pituitary | 0.5 | 1.0 ± 0.3 |

| 5 | 0.6 ± 0.1 | |

| 50 | 0.2 ± 0.1 |

Data adapted from a study on Wistar rats. researchgate.net

Advanced simulation techniques, such as the Monte Carlo method, are also being employed to estimate optimal parameters for radiopharmaceutical production and imaging protocols. researchgate.net These computational tools help in refining the entire preclinical workflow, from target production to final image analysis. researchgate.net

Development of Improved Models for Predicting Radiopharmaceutical Behavior in Biological Systems

A critical frontier in radiopharmaceutical research is the development of robust predictive models for their in-vivo behavior. Physiologically based pharmacokinetic (PBPK) models represent a significant advancement in this area. thno.org PBPK models integrate drug-specific data with physiological parameters in a multi-compartmental structure to predict the whole-body biodistribution of a compound. thno.org These models are powerful tools for extrapolating data across different scenarios or populations, which can help in evaluating candidate drugs and guiding dose selection for specific patient groups, such as those with renal impairment. thno.org

For somatostatin analogues like pentetreotide, PBPK models have been used to optimize peptide receptor radionuclide therapy (PRRT) by investigating the ideal combination of peptide amount and radioactivity to maximize tumor dose while minimizing toxicity to healthy organs like the kidneys. thno.org By using pre-therapeutic imaging data with this compound, these models can calculate time-integrated activity concentrations (TIACs) to predict absorbed radiation doses for tumors and other tissues with acceptable accuracy, potentially reducing the need for intensive data collection during treatment planning. thno.org

Simpler compartmental models are also valuable in preclinical animal studies. For example, a two-compartment model was used to analyze the pharmacokinetics of a similar Indium-111 labeled peptide in mice, determining key parameters such as the distribution and elimination half-lives. nih.gov

Pharmacokinetic Parameters of 111In-AMBA in Mice

| Parameter | Value |

|---|---|

| Distribution Half-life (t1/2α) | 1.53 ± 0.69 h |

| Elimination Half-life (t1/2β) | 30.73 ± 8.56 h |

| Maximum Concentration (Cmax) | 7.57 %ID/g |

| Area Under the Curve (AUC) | 66.39 h*%ID/g |

Data from a preclinical study in SCID mice bearing PC-3 tumors. nih.gov

A fundamental concept underpinning these predictive models is that the pharmacokinetic behavior of these radiometal-chelate-peptide constructs is primarily determined by the peptide component, not the chelated radioisotope. mdpi.com This allows the pharmacological characteristics of this compound to be considered nearly identical to its therapeutic counterparts labeled with isotopes like Yttrium-90 or Lutetium-177. mdpi.com Consequently, the biodistribution and pharmacokinetic data obtained from diagnostic imaging with this compound are crucial for creating accurate dosimetric models and predicting the efficacy and safety of subsequent radionuclide therapies. nih.govmdpi.com

Q & A

Basic: What are the critical parameters for ensuring high labeling efficiency of Indium In-111 Pentetreotide during radiopharmaceutical preparation?

Methodological Answer:

Labeling efficiency (>90%) is validated via Sep-Pak C18 cartridge chromatography:

- Incubation Time: A minimum 30-minute incubation at ≤25°C is required for stable chelation .

- pH Control: The reaction vial’s pH (3.8–4.3) is maintained using citrate buffers to prevent indium dissociation .

- Quality Control: Post-labeling, activity is partitioned into three fractions:

Basic: How does this compound selectively target neuroendocrine tumors (NETs) at the molecular level?

Methodological Answer:

The pentetreotide moiety binds somatostatin receptors (SSTRs), predominantly subtypes 2 (sst2) and 5 (sst5), overexpressed in NETs. Key steps:

Receptor Binding: High-affinity binding (nanomolar range) to sst2 triggers receptor-ligand internalization .

Internalization: Facilitates intracellular accumulation of In-111, enabling gamma camera detection via 171 keV and 245 keV emissions .

Imaging Specificity: Non-target tissues with low SSTR density (e.g., liver, kidneys) show minimal uptake, enhancing tumor-to-background contrast .

Advanced: What methodological considerations are critical when transitioning from diagnostic to therapeutic doses of In-111 Pentetreotide in clinical trials?

Methodological Answer:

Therapeutic protocols (e.g., 180–500 mCi doses) require:

- Peptide Mass Adjustment: Higher doses (e.g., 30 µg/patient) ensure receptor saturation while avoiding pharmacologic effects .

- Renal Protection: Co-administration of lysine or arginine to reduce tubular reabsorption and nephrotoxicity .

- Dosimetry: Pre-therapeutic OctreoScan SPECT/CT to confirm tumor SSTR expression and estimate radiation absorbed dose (e.g., 0.5–2 Gy/mCi) .

Advanced: How can researchers address variability in SSTR expression across tumor subtypes when designing studies with In-111 Pentetreotide?

Methodological Answer:

Pre-Screening: Use In-111 Pentetreotide SPECT/CT to quantify tumor uptake (e.g., SUVmax) and exclude SSTR-negative cases .

Receptor Heterogeneity: Perform in vitro competitive binding assays with octreotide or lanreotide to assess sst2/sst5 affinity profiles .

Combination Strategies: Co-administer interferon-γ or mTOR inhibitors to upregulate SSTR expression in resistant tumors .

Advanced: How should researchers reconcile contradictions in reported efficacy of In-111 Pentetreotide across NET subtypes (e.g., carcinoid vs. pancreatic tumors)?

Methodological Answer:

Discrepancies arise from:

- Receptor Density: Pancreatic NETs often express sst1/sst3 over sst2, reducing In-111 Pentetreotide uptake .

- Imaging Timing: Delayed imaging (72 hours post-injection) improves detection of low-uptake tumors .

- Adjunctive Therapies: Pairing with F-18 FDG PET/CT identifies dedifferentiated tumors with reduced SSTR expression .

Basic: What are the optimal imaging time points and acquisition parameters for In-111 Pentetreotide scintigraphy?

Methodological Answer:

- Planar/SPECT Timing:

- Dosage:

- Collimator: Medium-energy parallel-hole for optimal 245 keV photon detection .

Advanced: What experimental strategies improve the predictive value of In-111 Pentetreotide imaging in assessing therapeutic response?

Methodological Answer:

- Quantitative SPECT: Use standardized uptake values (SUVs) to baseline and monitor tumor uptake .

- Biomarker Correlation: Pair with plasma chromogranin A or pancreastatin levels to validate imaging findings .

- Theragnostic Pairing: Compare pre-therapeutic In-111 imaging with post-therapeutic Lu-177 DOTATATE PET/CT for dosimetric validation .

Basic: What are the key safety and stability protocols for handling In-111 Pentetreotide in preclinical studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.